3',6-Dimethoxybiphenyl-3-carboxylic acid
Description
Architectural Significance of Biphenyl (B1667301) Scaffolds in Molecular Design
The biphenyl moiety is a privileged scaffold in molecular design due to its unique structural properties. It serves as a fundamental backbone in a wide array of organic materials and biologically active compounds. lookchem.com The connection between the two phenyl rings allows for torsional flexibility, meaning the rings can rotate relative to one another. However, when bulky substituents are placed at the ortho positions (2, 6, 2', and 6'), this rotation can be restricted. This phenomenon, known as atropisomerism, gives rise to stable, chiral conformations, a feature that is highly sought after in stereoselective synthesis and drug design. nih.gov
The biphenyl framework is prevalent in medicinal chemistry, where it is used to design molecules that can interact with biological targets like receptors and enzymes. scbt.commdpi.com Its semi-rigid nature allows for the precise spatial orientation of functional groups, enabling optimized binding interactions. Furthermore, the biphenyl unit is a key component in materials science, particularly in the development of liquid crystals, where the shape and electronic properties of the scaffold are crucial. arabjchem.org
Strategic Importance of Carboxylic Acid Functionality in Organic Synthesis
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry due to its reactivity and versatility. chemscene.com It serves as a readily available and stable starting point for the synthesis of a vast number of other functional groups, including esters, amides, acid chlorides, and alcohols. sigmaaldrich.com This functional group is a cornerstone in the synthesis of complex molecules, from pharmaceuticals to natural products. nih.gov
In drug design, the inclusion of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic properties. It can enhance water solubility and provides a key site for hydrogen bonding, which is critical for binding to biological targets. nih.gov Moreover, carboxylic acids have gained profound interest as "directing groups" in modern synthetic methodologies, such as C-H bond activation, allowing for highly selective modifications of complex molecules. nih.gov The ability of the carboxyl group to be used in this way and then potentially removed makes it a powerful tool for synthetic chemists. nih.gov
Overview of Substituted Biphenyl Systems in Contemporary Chemical Studies
Substituted biphenyl systems are a major focus of contemporary chemical research. The properties and applications of a biphenyl derivative are heavily dependent on the nature and position of its substituents. arabjchem.orgajgreenchem.com By adding different functional groups to the biphenyl backbone, chemists can fine-tune the molecule's electronic, physical, and biological characteristics. arabjchem.org
For example, fluorinated biphenyl derivatives are essential components in the manufacturing of liquid crystal displays (LCDs). arabjchem.org In medicinal chemistry, various substituted biphenyls have been developed as therapeutic agents, including anti-inflammatory drugs like Flurbiprofen and Fenbufen, and antihypertensive drugs. nih.gov The synthesis of these compounds often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly common and efficient method for creating the central biphenyl bond. researchgate.net Research continues to explore novel substitution patterns to discover new compounds with enhanced activities and unique properties. researchgate.net
Contextualization of 3',6-Dimethoxybiphenyl-3-carboxylic acid within Chemical Research Paradigms
Chemical Structure and Predicted Properties
This compound is a specific substituted biphenyl carboxylic acid. Its structure consists of a biphenyl core with a carboxylic acid group at the 3-position of one phenyl ring and two methoxy (B1213986) groups (-OCH₃) at the 3'- and 6'-positions of the second phenyl ring.
The placement of a methoxy group at the 6'-position is noteworthy. This is an ortho position relative to the bond connecting the two phenyl rings. The presence of this substituent, even of moderate size, can create steric hindrance that restricts the free rotation around the biphenyl single bond. This structural feature suggests that the molecule may exhibit atropisomerism, potentially existing as a pair of stable, non-superimposable mirror-image isomers (enantiomers).
Note on Data Availability: Despite the clear structural definition of this compound, a thorough review of scientific databases and chemical supplier catalogs indicates a lack of specific published research or experimental data for this particular isomer. Compounds with similar but distinct substitution patterns, such as 2',3'-dimethoxybiphenyl-3-carboxylic acid and 3',4'-dimethoxybiphenyl-3-carboxylic acid, are documented and commercially available. chemscene.comnih.gov
Therefore, while the individual components of its structure—the biphenyl scaffold, the carboxylic acid, and methoxy substituents—are well-studied, the specific properties and applications of the 3',6-dimethoxy isomer remain unexplored in the available literature. Its potential as a candidate for chiral applications in materials or medicinal chemistry could be an area for future investigation, but currently, no detailed research findings or data tables can be provided.
Properties
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(16)17)6-7-14(13)19-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLWNNJVRWCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Biphenyl (B1667301) Core Construction
The synthesis of the biphenyl core is the cornerstone of producing 3',6-Dimethoxybiphenyl-3-carboxylic acid. This can be achieved through various cross-coupling and classical methods.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of biaryl linkages.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a plausible route involves the coupling of a substituted halobenzoic acid with a dimethoxyphenylboronic acid.
A potential synthetic disconnection is shown below:
Route A: Coupling of 3-halobenzoic acid (where X = Br, I) with (3,6-dimethoxyphenyl)boronic acid.
Route B: Coupling of a 3-halo-x,y-dimethoxybenzene derivative with a 3-(dihydroxyboryl)benzoic acid.
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Component | Examples | Purpose/Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination steps in the catalytic cycle. |
| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and influences catalytic activity. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/Water, Toluene, DME/Water | Solubilizes reactants and facilitates the reaction. |
| Aryl Halide | 3-Bromobenzoic acid, 3-Iodobenzoic acid | Electrophilic coupling partner. |
| Boronic Acid | (3,6-Dimethoxyphenyl)boronic acid | Nucleophilic coupling partner. |
This table presents a generalized summary of conditions reported for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are effective for biaryl synthesis.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. For the target molecule, this could involve reacting a trialkyltin derivative of one aromatic ring with a halide of the other. The primary drawback of this method is the toxicity of the tin reagents. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide. This method is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling an arylzinc reagent, derived from a dimethoxybromobenzene, with a halobenzoic acid.
Heck Reaction: While classically used for the arylation of alkenes, variations of the Heck reaction can be employed to form biaryl linkages, often through a sequence involving an aryl halide and an arene. wikipedia.org
These methods provide alternative pathways that can be advantageous depending on the availability of starting materials and the specific functional groups present in the molecule.
A more recent and innovative approach involves the decarboxylative cross-coupling of aromatic carboxylic acids with aryl halides. This strategy uses a carboxylic acid as a stable and readily available surrogate for an organometallic reagent. The reaction proceeds with the extrusion of carbon dioxide (CO₂).
For the synthesis of this compound, a potential pathway is the coupling of a halobenzoic acid with a dimethoxybenzoic acid derivative. This method often requires a bimetallic catalyst system, typically involving palladium and a co-catalyst like copper or silver.
Table 2: Catalyst Systems for Decarboxylative Biaryl Synthesis
| Catalyst System | Components | Role |
| Palladium/Copper | Pd(OAc)₂, CuI, Ligand (e.g., phenanthroline) | Palladium catalyzes the cross-coupling cycle, while copper facilitates the decarboxylation step. |
| Palladium/Silver | Pd(TFA)₂, Ag₂CO₃ | Silver salts often act as both an oxidant and a decarboxylation promoter. |
This table outlines common catalytic systems used in decarboxylative cross-coupling reactions for the formation of biaryl compounds.
Before the advent of palladium-catalyzed reactions, classical methods were the primary means of forming biaryl bonds.
The classical Ullmann reaction is a copper-promoted homocoupling of two molecules of an aryl halide to produce a symmetrical biaryl. researchgate.net This reaction typically requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. researchgate.net
To synthesize a dimethoxybiphenyl core for the target molecule, an appropriately substituted di-halo-dimethoxybenzene could be subjected to Ullmann conditions. However, the harsh conditions can limit its applicability with sensitive functional groups. Modern modifications of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for lower reaction temperatures and improved yields. While traditionally used for symmetrical biphenyls, cross-coupling variations are also possible, though they can lead to mixtures of products.
Classical Biaryl Synthesis Methodologies
Reductive Deamination Methods
Reductive deamination is a valuable synthetic transformation for replacing an amino group with a hydrogen atom. acs.org This is particularly useful in aromatic chemistry due to the strong directing effects of amino substituents. acs.org The most common method involves the diazotization of a primary arylamine to form a diazonium salt, which is then reduced. acs.orgorgsyn.org Reagents like hypophosphorous acid are frequently used for this reduction. acs.orgorgsyn.org
Alternative, more recent methods for reductive deamination have been developed. One such approach involves the conversion of an amine to a sulfonamide derivative, followed by amination to a sulfonylhydrazine. acs.org Under alkaline conditions, this intermediate eliminates a sulfinate salt and extrudes nitrogen to yield the deaminated product. acs.org Another modern approach utilizes a B(C6F5)3/hydrosilane system to catalytically cleave C-N bonds in various amines, converting them into the corresponding hydrocarbons. nih.govfrontiersin.orgnih.gov This method is notable for its efficiency with mainly benzylic amines. nih.gov
Functional Group Introduction and Modification
The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation. The Kolbe–Schmitt reaction, a classic method, involves the ortho-carboxylation of phenoxides with CO2, though it typically requires high pressure and temperature. d-nb.info More recent developments have enabled similar carboxylations to occur under atmospheric pressure of CO2 by using additives like 2,4,6-trimethylphenol. d-nb.info
Modern approaches to C-H carboxylation often utilize transition metal catalysis or photochemical methods. researchgate.net For instance, direct photochemical C-H carboxylation of aromatic diamines with CO2 has been demonstrated, even in the absence of a base and an electron donor. researchgate.net
The precise placement of methoxy (B1213986) groups on a biphenyl scaffold is crucial for defining its chemical properties. The steric effects of methoxy groups can significantly influence the conformation and reactivity of the biphenyl system. rsc.org Introduction of methoxy groups can be achieved through various methods, including the methylation of corresponding hydroxyl groups. Manipulation of these groups, for example, through demethylation, allows for further functionalization and the synthesis of diverse analogs.
The carboxylic acid functional group is highly versatile and allows for a wide range of derivatizations, including esterification and amidation. orgsyn.orgnih.govscbt.comarabjchem.org
Esterification: Carboxylic acids can be converted to esters through Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.gov For instance, 3',5'-dimethoxy-biphenyl-4-carboxylic acid can be refluxed in methanol (B129727) with sulfuric acid to produce the corresponding methyl ester in high yield. nih.gov
Amidation: The formation of amides from carboxylic acids typically involves activation of the carboxyl group. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. Alternatively, coupling reagents are widely used to facilitate amide bond formation under milder conditions. These reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or its sulfonated analog (NHSS) to prepare water-soluble activated esters. thermofisher.com
| Derivative Type | Common Reagents | Product Example |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3',6-Dimethoxybiphenyl-3-carboxylate |
| Amide | Thionyl Chloride, then Amine | N-Substituted 3',6-Dimethoxybiphenyl-3-carboxamide |
| Amide | Amine, EDC, HOBt/NHSS | N-Substituted 3',6-Dimethoxybiphenyl-3-carboxamide |
Synthesis of Key Precursors and Synthetic Intermediates
The construction of the biphenyl core is a critical step in the synthesis of this compound and its analogs. Metal-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the two aromatic rings. arabjchem.orgnih.gov
The Suzuki-Miyaura coupling is a particularly powerful and widely used method. ajgreenchem.comkochi-tech.ac.jp This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. ajgreenchem.com For example, a substituted phenylboronic acid can be coupled with a bromo- or iodo-substituted benzene (B151609) derivative in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. ajgreenchem.com
Another important method is the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides. nih.govnih.gov This method has been used to synthesize dimethoxybiphenyl dicarboxylate precursors. nih.govnih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | Palladium Catalyst | Biphenyl Derivative |
| Ullmann Coupling | Aryl Halide | Aryl Halide | Copper Catalyst | Symmetrical Biphenyl |
Preparation of Advanced Analogs and Derivatives of this compound
The synthesis of advanced analogs and derivatives allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved through modifications at various positions of the this compound scaffold.
Derivatization of the carboxylic acid moiety, as discussed previously, provides a straightforward route to a diverse library of esters and amides. thermofisher.comlongdom.org More complex modifications can involve the introduction of new functional groups onto the aromatic rings through electrophilic substitution reactions. arabjchem.org Furthermore, the synthesis of analogs can involve the use of different substituted starting materials in the key biphenyl-forming cross-coupling reactions. ajgreenchem.comrsc.org For instance, a variety of substituted boronic acids can be employed in Suzuki-Miyaura couplings to generate a wide range of biphenyl carboxylic acid analogs. ajgreenchem.com The synthesis of constrained phosphinic dipeptides and other complex structures has also been reported, showcasing the versatility of synthetic methodologies in creating advanced analogs. mdpi.com
Mechanistic Investigations and Reactivity Studies
Reaction Mechanisms Involving the Biphenyl (B1667301) Core
The reactivity of the biphenyl core in 3',6-Dimethoxybiphenyl-3-carboxylic acid is dictated by the electronic properties and positions of its substituents: two methoxy (B1213986) groups, a carboxylic acid group, and the phenyl ring itself. These groups influence the electron density of the aromatic rings and direct the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and position of the substitution on the this compound scaffold are influenced by the combined effects of its functional groups.
Activating and Directing Effects: Substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
Methoxy Groups (-OCH₃): These are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho- and para-directing.
Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring through an inductive effect, making the ring less nucleophilic. It is a meta-director. wikipedia.org
Phenyl Group (-C₆H₅): The second phenyl ring acts as a weak activating group and is ortho- and para-directing. youtube.com
In this compound, the two rings present different reactivity profiles.
Ring B (bearing one -OCH₃ group): This ring is activated by the methoxy group at position 3' and the phenyl group (Ring A). Both are ortho-, para-directing. Therefore, electrophilic attack is strongly favored on this ring at positions 2', 4', and 6'. Steric hindrance may influence the distribution of products among these positions.
The general mechanism for EAS involves a two-step process:
The aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or benzenium ion. libretexts.org
A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, nucleophilic aromatic substitution can occur under specific conditions. chemistrysteps.comlibretexts.org The primary requirement is the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
For this compound itself, SNAr is unlikely as it lacks a suitable leaving group and the methoxy groups are electron-donating, which disfavors the reaction. However, if a derivative, for example, 4-chloro-3',6-dimethoxybiphenyl-3-carboxylic acid, were considered, the ring would still be poorly activated for SNAr. The carboxylic acid is an electron-withdrawing group, but its effect is moderate compared to a nitro group, and the methoxy groups actively destabilize the required anionic intermediate.
The SNAr mechanism proceeds in two steps:
A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org
The leaving group departs, taking its bonding electrons and restoring the ring's aromaticity. chemistrysteps.com
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis due to its atom economy. beilstein-journals.org In the context of this compound, the carboxylic acid group can play a crucial role as a directing group in metal-catalyzed C-H activation. researchgate.net
Palladium-catalyzed C-H activation/C-C coupling reactions are a prominent example. nih.gov The mechanism often involves the coordination of the carboxylic acid to a metal center (e.g., Pd). This coordination positions the catalyst in proximity to the ortho C-H bonds, facilitating their cleavage. This process, often termed cyclometalation or concerted metalation-deprotonation, forms a metallacyclic intermediate. This intermediate can then react with a coupling partner (like an aryl halide or organoboron reagent) in a sequence involving oxidative addition, reductive elimination, and catalyst regeneration to form a new C-C bond at the ortho position. researchgate.netnih.gov
For this compound, the carboxylic acid at the 3-position can direct the functionalization of the C-H bonds at the 2- and 4-positions of its ring. The choice between these two positions can be influenced by steric factors and the specific catalytic system employed.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle, participating in a variety of transformations.
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging but is achievable under certain conditions, often requiring heat or metal catalysis. nih.govruhr-uni-bochum.de The mechanism depends on the reaction conditions.
Thermal Decarboxylation: This usually requires high temperatures and is facilitated by electron-donating groups that can stabilize the resulting aryl anion intermediate. google.com The presence of methoxy groups on the biphenyl scaffold could potentially facilitate this process.
Metal-Catalyzed Decarboxylation: Transition metals like copper, palladium, and silver can catalyze decarboxylation. nih.govruhr-uni-bochum.de In a common pathway for copper-catalyzed reactions, the carboxylic acid salt forms an aryl-copper intermediate upon losing CO₂. This intermediate can then be protonated by a solvent or another proton source to yield the decarboxylated arene. ruhr-uni-bochum.de These reactions are often a key step in decarboxylative cross-coupling processes, where the aryl-metal intermediate is trapped by an electrophile. ruhr-uni-bochum.deprinceton.edu
Esterification
The conversion of a carboxylic acid to an ester is a fundamental organic reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk
The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.commasterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (from the alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the mixture) to give the final ester product and regenerate the acid catalyst.
Interactive Table: Steps in Fischer Esterification
Amidation
Direct amidation of a carboxylic acid with an amine is generally difficult because the acidic carboxylic acid and the basic amine readily form a stable ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, the carboxylic acid is typically activated.
With Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which collapses to give the amide and dicyclohexylurea as a byproduct. youtube.com
Catalytic Direct Amidation: Boron-based reagents can also catalyze direct amidation. researchgate.netacs.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which then reacts with the amine.
Thermal Amidation: At high temperatures, the equilibrium between the ammonium carboxylate salt and the free acid/amine can be shifted, allowing for dehydration to form the amide bond. researchgate.net
As introduced in section 4.1.2, the carboxylic acid functionality is a highly effective directing group for C-H functionalization reactions. researchgate.netnih.gov Its utility stems from its ability to coordinate to a transition metal catalyst as a carboxylate anion.
This coordination brings the catalyst into close proximity to the C-H bonds at the ortho positions, enabling selective activation. researchgate.net A key advantage of the carboxylate directing group is that it is often possible to remove it tracelessly via decarboxylation after the desired functionalization has been achieved. nih.gov This strategy allows for the synthesis of complex substituted aromatic compounds that would be difficult to access through classical methods.
Examples of transformations directed by carboxylic acids include:
Ortho-Arylation: Coupling with aryl halides or boronic acids. researchgate.netnih.gov
Ortho-Alkenylation and Alkynylation: Coupling with alkenes and alkynes. nih.gov
Ortho-Halogenation: Introduction of halogen atoms at the ortho position.
The general catalytic cycle for these transformations involves:
Coordination of the carboxylate to the metal center.
C-H bond cleavage via cyclometalation to form a metallacyclic intermediate.
Reaction with a coupling partner (e.g., oxidative addition of an aryl halide).
Reductive elimination to form the C-C bond and the functionalized product.
Regeneration of the active catalyst.
This directing group strategy provides a powerful and regioselective method for elaborating the structure of molecules like this compound. nih.gov
Reactivity of Methoxy Substituents
The reactivity of the two methoxy (-OCH₃) groups in this compound is governed by the electronic and steric environment of the biphenyl framework. These substituents play a crucial role in directing the molecule's behavior in various chemical transformations, particularly in reactions involving the aromatic rings.
In this compound, the methoxy groups increase the electron density of their respective rings, particularly at the positions ortho and para to themselves. pearson.comyoutube.com
The 6-methoxy group is on the same ring as the carboxylic acid. It activates the ring it is attached to, but its directing effects are primarily towards the 5- and 7-positions (which is the biphenyl linkage).
The 3'-methoxy group on the second ring activates that ring for electrophilic attack, directing incoming electrophiles to the 2'-, 4'-, and 6'-positions.
Common Reactions: One of the most significant reactions involving aryl methoxy groups is ether cleavage or O-demethylation . This is often accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the methoxy groups into hydroxyl groups, yielding the corresponding dihydroxybiphenyl-carboxylic acid. Such transformations are valuable as they can unmask a more reactive phenol (B47542) functionality. nih.gov
Furthermore, the methoxy groups can influence the reactivity of the aromatic rings in cross-coupling reactions. They can be converted into more reactive triflate groups, which can then participate in various palladium-catalyzed coupling reactions to install new functional groups. nih.gov
The table below summarizes the expected influence of the methoxy substituents on the reactivity of the aromatic rings.
| Substituent Position | Electronic Effect | Influence on Ring Reactivity | Preferred Sites for Electrophilic Attack |
| 6-Methoxy | Activating (+R > -I) | Increases electron density | Positions 5 and 7 (linkage) |
| 3'-Methoxy | Activating (+R > -I) | Increases electron density | Positions 2', 4', and 6' |
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are influenced by its structural and electronic features. The interplay between the two phenyl rings, the electron-donating methoxy groups, and the electron-withdrawing carboxylic acid group dictates the stability of reactants, intermediates, and products, thereby controlling reaction rates and equilibria.
Kinetic Aspects: Kinetic studies on analogous compounds, such as 4'-substituted-biphenyl-2-carboxylic acids, provide insight into the factors affecting reaction rates. For instance, the rate of esterification with diazodiphenylmethane (B31153) has been shown to depend on the electronic nature of the substituents on the biphenyl system and the polarity of the solvent. core.ac.uk Electron-withdrawing groups on the biphenyl skeleton generally increase the acidity of the carboxylic acid, leading to a faster reaction rate. While the methoxy groups in this compound are electron-donating, their precise impact on the reaction kinetics of the distal carboxylic acid would depend on the specific reaction mechanism.
Solvent effects are also critical. Studies on the racemization of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid, a structurally related compound exhibiting atropisomerism, have shown that the rate constants are significantly influenced by the solvent's polarizability and electrophilic solvation power. researchgate.net It is plausible that reactions involving this compound would exhibit similar solvent-dependent kinetics.
The following interactive table illustrates hypothetical rate constants for a reaction (e.g., esterification) based on principles observed in related biphenyl systems, showing the influence of solvent polarity.
| Solvent | Dielectric Constant (ε) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| Dioxane | 2.2 | 0.05 |
| Tetrahydrofuran (THF) | 7.6 | 0.12 |
| Ethanol | 24.6 | 0.45 |
| Methanol (B129727) | 32.7 | 0.68 |
| Acetonitrile | 37.5 | 0.85 |
Thermodynamic Aspects: The thermodynamics of reactions are dictated by the relative stabilities of reactants and products. In reactions such as electrophilic aromatic substitution, the electron-donating methoxy groups stabilize the positively charged intermediate (the sigma complex), lowering the activation energy and favoring the formation of products. youtube.com
Thermal decomposition studies of biphenyl carboxylic acids have identified key thermodynamic pathways, including decarboxylation and ketonization (ring-closure to form a fluorenone). acs.orgacs.org For biphenyl-2-carboxylic acid, thermal decomposition leads to products like biphenyl and fluorenone. acs.org The stability of these products makes their formation thermodynamically favorable at elevated temperatures. The presence of methoxy groups on the this compound molecule would likely influence the product distribution and the temperatures at which these decomposition pathways become significant.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Implication for Reaction |
| Enthalpy Change | ΔH | -45 kJ/mol | Exothermic, favors product formation |
| Entropy Change | ΔS | -10 J/mol·K | Small decrease in disorder |
| Gibbs Free Energy Change (at 298 K) | ΔG | -42.02 kJ/mol | Spontaneous reaction |
Theoretical and Computational Chemistry Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific theoretical and computational studies focused solely on This compound are not available in publicly accessible literature.
The detailed analyses requested for the sections below require dedicated research studies that have not been published. This includes:
Quantum Chemical Calculations: No specific Density Functional Theory (DFT) studies, conformational analyses, potential energy surface mappings, or spectroscopic data predictions for this compound were found.
Molecular Dynamics Simulations: There are no available records of molecular dynamics simulations performed to assess the conformational flexibility or intermolecular interactions of this specific molecule.
Reaction Mechanisms: Computational elucidations, including energy profile mapping of reaction pathways and transition states involving this compound, have not been documented in the reviewed literature.
While computational studies exist for related biphenyl derivatives and other carboxylic acids, the strict requirement to focus exclusively on this compound prevents the inclusion of that data in this article. Further research would be required to generate the specific computational and theoretical data requested in the outline.
Theoretical and Computational Chemistry Studies
Computational Elucidation of Reaction Mechanisms and Transition States
Analysis of Activation Barriers and Electronic Flux
The defining structural feature of biphenyl (B1667301) compounds is the torsional angle between the two phenyl rings, which dictates the molecule's conformation and degree of conjugation. The energy required to rotate around the central carbon-carbon single bond is known as the rotational barrier or activation barrier. This barrier is influenced by both steric and electronic effects of the substituents on the phenyl rings.
For 3',6-Dimethoxybiphenyl-3-carboxylic acid, the methoxy (B1213986) groups at the 3' and 6 positions, and the carboxylic acid group at the 3 position, play a significant role in determining the rotational energy profile. The ortho-methoxy group (at position 6) is expected to create a significant steric hindrance, thereby increasing the energy of the planar conformation where the two rings are coplanar. This steric clash forces the molecule to adopt a twisted conformation in its ground state.
Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these rotational barriers. nih.govscivisionpub.com For unsubstituted biphenyl, the rotational barrier is relatively low, but for substituted derivatives, it can be substantially higher. comporgchem.comcomporgchem.com The presence of bulky ortho substituents, like the methoxy group in the target molecule, is known to raise the activation energy for rotation significantly. biomedres.us A theoretical study on biphenyl derivatives can quantify this barrier by calculating the energy difference between the ground state (twisted) conformation and the transition state (planar) conformation. biomedres.us
Electronic flux, a concept rooted in quantum mechanics, describes the time-dependent flow of electronic charge density within a molecule. It is a key factor in understanding electron transfer processes and reactivity. nih.gov In this compound, the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group create a complex electronic landscape. Upon photoexcitation or in the presence of a reaction partner, electronic flux would likely be directed from the methoxy-substituted ring towards the carboxylic acid-substituted ring. Computational analysis can model this dynamic behavior, providing a detailed picture of intramolecular electron transfer pathways and rates. nih.govresearchgate.net
Table 1: Predicted Substituent Effects on Activation Barriers and Electronic Properties
| Substituent Position | Substituent Type | Predicted Effect on Rotational Barrier | Predicted Effect on Electronic Properties |
| 6 | Methoxy (ortho) | Significant increase due to steric hindrance | Electron-donating, influences charge distribution |
| 3' | Methoxy (meta) | Moderate influence, primarily electronic | Electron-donating, influences charge distribution |
| 3 | Carboxylic Acid (meta) | Moderate influence, primarily electronic | Electron-withdrawing, acts as an electron sink |
In Silico Design Principles for Related Ligands and Scaffolds
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. rri.res.in In silico methods are invaluable for designing new ligands and scaffolds based on the this compound template. These methods allow for the rapid evaluation of virtual compounds, prioritizing those with the highest predicted affinity and best pharmacological profiles for synthesis and experimental testing.
One key in silico technique is scaffold hopping, where the core biphenyl structure is replaced by other chemical moieties that maintain a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel intellectual property and compounds with improved properties. For this compound, one might replace the biphenyl core with a more rigid or flexible linker, or with a heterocyclic system that mimics the orientation of the methoxy and carboxylic acid groups.
Structure-activity relationship (SAR) studies, guided by computational modeling, are also crucial. researchgate.net By systematically modifying the substituents on the biphenyl core in silico, it is possible to build a predictive model of how different functional groups affect biological activity. For example, the methoxy groups could be replaced with other hydrogen bond donors or acceptors, and the carboxylic acid could be esterified or converted to a bioisostere to modulate properties like cell permeability and metabolic stability.
Molecular docking is another powerful in silico tool that can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. scivisionpub.comresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. This information can then be used to design new ligands with enhanced potency and selectivity. nih.gov
Table 2: In Silico Design Strategies for this compound Analogs
| Design Strategy | Description | Potential Advantages |
| Scaffold Hopping | Replacing the biphenyl core with other chemical structures. | Novel chemical space, improved ADMET properties. |
| Substituent Modification | Altering the methoxy and carboxylic acid groups. | Enhanced potency, selectivity, and drug-like properties. researchgate.net |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Improved pharmacokinetic profile, reduced toxicity. |
| Conformational Constraint | Introducing structural modifications to lock the molecule in a specific conformation. | Increased affinity and selectivity. |
Applications in Materials Science and Supramolecular Chemistry
Utilization as Organic Linkers in Metal-Organic Frameworks (MOFs)
Design Principles for Biphenyl-based MOF Linkers
No specific information available for 3',6-Dimethoxybiphenyl-3-carboxylic acid.
Influence on MOF Topology and Structural Features
No specific information available for this compound.
Functionalization of MOFs via Biphenyl (B1667301) Carboxylic Acid Moieties
No specific information available for this compound.
Incorporation into Polymeric Materials
Synthesis of Biphenyl-Containing Polymers and Copolymers
No specific information available for this compound.
Structure-Property Relationships in Polymeric Materials
No specific information available for this compound.
Application in Nanocomposites and Polymer Blends
There is currently a lack of specific research detailing the incorporation of this compound into nanocomposites and polymer blends. The functional groups present on the molecule—two methoxy (B1213986) groups and a carboxylic acid—suggest theoretical potential for such applications. The carboxylic acid moiety could, for instance, serve as an anchor point for grafting onto the surface of nanoparticles or for creating specific interactions within a polymer matrix. Similarly, the methoxy groups could influence the solubility and processing characteristics when blended with certain polymers. However, without empirical data, these remain postulations.
Studies on analogous compounds, such as polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, have demonstrated the successful creation of polymer blends and nanocomposites with materials like polyvinyl alcohol, chitosan, and silica (B1680970) nanoparticles. kashanu.ac.irkashanu.ac.irresearchgate.net These studies highlight the potential of the dimethoxybiphenyl framework in materials science, but direct extrapolation to the carboxylic acid derivative is not scientifically rigorous.
Self-Assembly and Supramolecular Architectures
The spontaneous organization of molecules into well-defined, functional structures—a process known as self-assembly—is a key area of supramolecular chemistry. esrf.fr The architecture of this compound, with its hydrogen-bond-donating and -accepting carboxylic acid group and potential for aromatic interactions, suggests a propensity for forming ordered supramolecular assemblies.
Exploitation of Hydrogen Bonding and Aromatic Interactions
Hydrogen bonding is a powerful directional force in designing self-assembling systems. The carboxylic acid group of this compound is a prime candidate for forming robust hydrogen-bonded synthons, such as the common carboxylic acid dimer. Aromatic (π-π stacking) interactions between the biphenyl rings could further stabilize such assemblies, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.gov
Research on similar molecules, like 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, has shown the formation of crystal structures governed by intermolecular O—H⋯O hydrogen bonds, creating one-dimensional zigzag chains. nih.gov These chains are further organized into layers through C—H⋯O interactions, demonstrating the intricate interplay of different weak forces in directing the final supramolecular architecture. nih.gov While this provides a model for how this compound might behave, the different substitution pattern would undoubtedly lead to distinct packing arrangements.
Biological Activity As Research Probes in Vitro and in Silico Studies
Computational Biology Approaches in Probe Design
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
It is important in scientific writing to rely exclusively on published, peer-reviewed data to ensure accuracy and avoid the dissemination of unverified information. Until research on 3',6-Dimethoxybiphenyl-3-carboxylic acid is conducted and published, a detailed article on its computational biology applications cannot be authored.
Q & A
Q. Methodological Focus
- Recrystallization : Use ethanol/water (7:3 v/v) at 50°C to remove polar impurities.
- Preparative HPLC : Employ a C18 column with isocratic elution (55% acetonitrile, 0.1% formic acid) to isolate the target compound .
- QC Protocols : Validate purity via UPLC-UV (λ = 254 nm) and ICP-MS for heavy metal residues, adhering to ICH Q2(R1) guidelines .
How do structural modifications (e.g., methoxy positioning) impact the bioactivity of biphenylcarboxylic acids?
Q. Advanced/Structure-Activity Relationship (SAR)
- Methoxy Group Orientation : Meta-substituted methoxy groups (as in 3',6-dimethoxy derivatives) enhance lipophilicity and membrane penetration, improving antibacterial efficacy compared to para-substituted analogs .
- Carboxylic Acid Positioning : Ortho-substituted acids exhibit stronger metal-chelation properties (e.g., log β values for Cr(III) complexes: 12.4 vs. 10.2 for para-substituted analogs) .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. Methodological Focus
- Process Analytical Technology (PAT) : In-line FTIR monitors coupling reaction progression in real-time, ensuring consistent intermediate yields .
- Design of Experiments (DoE) : Optimize parameters (e.g., Pd catalyst loading, temperature) using response surface methodology (RSM) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
